3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine
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Overview
Description
3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers unique chemical and biological properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 3-chloro-1,3-diketone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, the use of palladium or copper catalysts in the cyclization step can significantly improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1H-pyrazol-4-amine: Similar structure but lacks the cyclopropyl group.
1-Cyclopropyl-1H-pyrazol-4-amine: Similar structure but lacks the chlorine atom.
3,5-Dichloro-1-cyclopropyl-1H-pyrazole: Contains an additional chlorine atom at the 5-position.
Uniqueness
3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine is unique due to the presence of both the chlorine and cyclopropyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8ClN3 |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-chloro-1-cyclopropylpyrazol-4-amine |
InChI |
InChI=1S/C6H8ClN3/c7-6-5(8)3-10(9-6)4-1-2-4/h3-4H,1-2,8H2 |
InChI Key |
KGDZXPDBAHQJDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=N2)Cl)N |
Origin of Product |
United States |
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